Daf-FM, or 4-amino-5-methylamino-2',7'-difluorofluorescein, is a fluorescent probe specifically designed for the detection and quantification of low concentrations of nitric oxide (NO) within biological systems. This compound is particularly notable for its enhanced sensitivity and photostability compared to earlier versions like Daf-2. The fluorescence of Daf-FM is significantly increased upon reaction with nitric oxide, transforming from a non-fluorescent state to a fluorescent benzotriazole form. The excitation and emission maxima for the fluorescent product are approximately 495 nm and 515 nm, respectively, making it suitable for various fluorescence detection methods such as flow cytometry and microscopy .
DAF-FM is non-fluorescent in its intact form. However, upon entering the cell, intracellular esterases cleave the acetate groups, converting it to DAF-FM. This modified form reacts readily with NO to form a fluorescent triazolate adduct. The intensity of the fluorescence directly correlates with the concentration of NO within the cell, allowing researchers to quantify NO production [].
This property makes DAF-FM a valuable tool for studying various biological processes where NO plays a role, such as:
While a valuable tool, DAF-FM has limitations to consider:
Daf-FM undergoes a specific chemical reaction when it interacts with nitric oxide. In the presence of NO, Daf-FM forms a fluorescent adduct that exhibits a quantum yield increase from approximately 0.005 to about 0.81. This reaction is critical for its application in measuring nitric oxide levels, as the resulting fluorescence can be quantitatively assessed . The detection limit for nitric oxide using Daf-FM is around 3 nM, which is more sensitive than its predecessor, Daf-2, which has a detection limit of approximately 5 nM .
Daf-FM's primary biological activity revolves around its ability to detect nitric oxide in various cellular contexts. Nitric oxide is an important signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. The ability of Daf-FM to provide real-time measurements of NO production allows researchers to study its role in various biological conditions, such as neurotrophin stimulation in neurons and angiogenesis in vivo . The compound's pH independence above pH 5.5 further enhances its utility in physiological studies, as it minimizes variability due to changes in environmental conditions .
Daf-FM can be synthesized through several chemical pathways that typically involve the modification of fluorescein derivatives. The synthesis generally includes steps such as:
The diacetate derivative (Daf-FM diacetate) is particularly important as it allows for passive diffusion across cell membranes before being converted into the active form by intracellular esterases .
Daf-FM has a wide range of applications in biological and medical research:
Studies involving Daf-FM often focus on its interactions with various biological molecules and pathways:
Such interaction studies are crucial for elucidating the roles of nitric oxide in health and disease .
Daf-FM is part of a broader class of fluorescent probes designed for detecting nitric oxide and other reactive species. Here are some similar compounds:
Compound Name | Description | Unique Features |
---|---|---|
Daf-2 | Earlier version used for detecting nitric oxide | Less sensitive than Daf-FM; more pH sensitive |
Diaminofluorescein | A simpler derivative used for NO detection | Limited photostability compared to Daf-FM |
HMRhoNox-M | A Fe(II)-selective fluorescent probe | Targets iron levels rather than nitric oxide |
Daf-FM stands out due to its superior sensitivity, photostability, and reduced pH sensitivity compared to these similar compounds, making it a preferred choice for researchers studying nitric oxide dynamics in various biological contexts .
Diaminofluorescein-FM diacetate serves as the cell-permeable precursor form that enables intracellular nitric oxide detection through a carefully orchestrated sequence of membrane permeation and enzymatic activation. The diacetate derivative possesses enhanced lipophilicity compared to the parent compound, facilitating passive diffusion across cellular membranes [1] [2] [3]. This membrane permeability represents a critical design feature that distinguishes diaminofluorescein-FM diacetate from the parent diaminofluorescein-FM compound, which remains cell-impermeable due to its polar characteristics [4] [5].
Upon successful cellular uptake, diaminofluorescein-FM diacetate undergoes rapid hydrolysis mediated by intracellular esterases. These ubiquitous cytoplasmic enzymes cleave the acetate groups through hydrolytic mechanisms, converting the permeable diacetate form into the cell-impermeable diaminofluorescein-FM [1] [2] [6]. This enzymatic conversion occurs within approximately ten minutes under physiological conditions, as demonstrated in preliminary experiments using brain tissue homogenates [1]. The hydrolysis process effectively traps the activated probe within the cellular compartment, preventing its efflux and ensuring localized detection of nitric oxide production.
The esterase-mediated activation mechanism exhibits several important kinetic characteristics. The rate of hydrolysis can become a limiting factor when high concentrations of diaminofluorescein-FM diacetate are employed, as cytosolic esterase activity may reach saturation [6]. This phenomenon explains the longer incubation times required at elevated probe concentrations and emphasizes the importance of optimizing loading conditions for specific experimental applications.
The molecular transformation from the diacetate precursor to the active sensing form involves the conversion of a compound with molecular weight 496.42 to diaminofluorescein-FM with molecular weight 412.35 [7] [8]. This structural change significantly alters the compound's physicochemical properties, transitioning from a lipophilic, membrane-permeable molecule to a hydrophilic, membrane-impermeable sensor that accumulates within the cytoplasmic compartment.
The kinetic mechanism underlying diaminofluorescein-FM activation by nitric oxide involves a complex series of reactions that deviate from simple direct interaction between the probe and nitric oxide itself. Comprehensive kinetic analysis reveals that diaminofluorescein-FM responds to nitric oxide-derived oxidation products rather than reacting directly with nitric oxide [9] [10] [11].
The fundamental reaction pathway begins with nitric oxide autoxidation in the presence of molecular oxygen, proceeding through the formation of nitrogen dioxide radicals according to the rate law: 2 NO + O₂ → 2 NO₂- with a rate constant k₁ = 3.15 × 10⁶ M⁻²s⁻¹ [9] [11]. This initial oxidation step represents the rate-limiting process that governs the overall kinetics of diaminofluorescein-FM activation.
Subsequent reaction steps involve the formation of dinitrogen trioxide through the reversible reaction: NO₂- + NO ⇌ N₂O₃, characterized by forward rate constant k₂ = 1.1 × 10⁹ M⁻¹s⁻¹ and reverse rate constant k₋₂ = 8.1 × 10⁴ s⁻¹ [9] [11]. However, kinetic analysis indicates that nitrogen dioxide radical, rather than dinitrogen trioxide, serves as the primary reactive intermediate responsible for diaminofluorescein-FM activation [9] [11] [12].
The stoichiometry of the diaminofluorescein-FM-nitric oxide reaction follows a 2:1 molar ratio, where two molecules of nitric oxide are required to activate one molecule of diaminofluorescein-FM [9] [13] [11]. This stoichiometric relationship reflects the requirement for nitric oxide oxidation to generate the reactive nitrogen dioxide intermediates necessary for probe activation.
The rate equation for diaminofluorescein-FM triazole formation can be expressed as:
$$ \frac{d[DAF-FM-T]}{dt} = \frac{2k1[NO]^2[O2][DAF-FM]}{k[NO] + [DAF-FM]} $$
where k represents the effective half-maximum constant with a value of 4.3 ± 0.6 μM [9] [11]. This equation demonstrates the square dependence on nitric oxide concentration and the saturation kinetics with respect to diaminofluorescein-FM concentration.
The activation mechanism exhibits remarkable sensitivity, with a detection limit of approximately 3 nanomolar for nitric oxide [14] [3] [15] [16]. This sensitivity surpasses that of the earlier diaminofluorescein-2 probe, which demonstrates a detection limit of approximately 5 nanomolar [14] [15] [16]. The enhanced sensitivity stems from improved reaction kinetics and more favorable fluorescence properties of the methylated derivative.
Parameter | Value | Units |
---|---|---|
NO Oxidation Rate Constant (k₁) | 3.15 × 10⁶ | M⁻²s⁻¹ |
NO₂ Binding Rate Constant (k₂) | 1.1 × 10⁹ | M⁻¹s⁻¹ |
NO₂ Dissociation Rate Constant (k₋₂) | 8.1 × 10⁴ | s⁻¹ |
N₂O₃ Hydrolysis Rate Constant (k₃) | 3.81 × 10⁴ | s⁻¹ |
DAF-FM Rate Constant (k₅) | 8.2 × 10⁷ | M⁻¹s⁻¹ |
Effective Half-Maximum Constant (k) | 4.3 ± 0.6 | - |
Stoichiometry (NO:DAF-FM) | 2:1 | - |
The fluorescence quantum yield undergoes dramatic enhancement upon reaction with nitric oxide-derived species. Native diaminofluorescein-FM exhibits minimal fluorescence with a quantum yield of approximately 0.005 [14] [15] [16] [17]. Following activation to form the triazole derivative diaminofluorescein-FM-T, the quantum yield increases approximately 160-fold to reach 0.81 [14] [15] [16] [17]. This remarkable enhancement in fluorescence efficiency underlies the exceptional sensitivity of the probe system.
The fluorescence characteristics of diaminofluorescein-FM demonstrate distinct pH-dependent behavior that significantly influences its performance as a nitric oxide sensor. The probe exhibits pH-independent fluorescence above pH 5.5, representing a critical advantage over earlier diaminofluorescein derivatives [14] [3] [16] [8]. This pH independence ensures reliable quantitative measurements across physiologically relevant pH ranges without the need for complex correction factors.
Below pH 5.5, diaminofluorescein-FM fluorescence becomes pH-dependent, with signal intensity decreasing under more acidic conditions [14] [4] [8]. However, the compound maintains enhanced fluorescence intensity even at pH 6 compared to its predecessor diaminofluorescein-2, making it particularly suitable for measurements in slightly acidic cellular environments [1] [2] [18].
The triazole product diaminofluorescein-FM-T maintains stable fluorescence characteristics across a broad pH range from 5.5 to 12 [14] [3] [16]. This stability profile ensures consistent signal detection under various experimental conditions and reduces artifacts associated with pH fluctuations during measurement periods.
Photostability represents another crucial advantage of diaminofluorescein-FM over earlier nitric oxide-sensitive fluorescent probes. The nitric oxide adduct of diaminofluorescein-FM demonstrates significantly enhanced resistance to photobleaching compared to diaminofluorescein-2 derivatives [14] [3] [15] [16]. This improved photostability allows for extended imaging sessions and reduces signal loss during fluorescence microscopy applications.
The enhanced photostability stems from structural modifications in the fluorescein core that reduce susceptibility to photodegradation pathways. The incorporation of fluorine atoms in the 2' and 7' positions, combined with the methylamino substitution, contributes to the increased resistance to photobleaching while maintaining optimal excitation and emission characteristics [14] [15] [16].
pH Range | Fluorescence Intensity | Relative Stability | Photostability vs DAF-2 |
---|---|---|---|
< 5.5 | pH-dependent | Lower | Enhanced |
5.5 - 6.0 | Transition | Moderate | Enhanced |
6.0 - 8.0 | pH-independent | Optimal | Enhanced |
8.0 - 12.0 | pH-independent | Stable | Enhanced |
Storage and handling considerations for diaminofluorescein-FM require protection from light to prevent photodegradation of the probe prior to use [7] [8]. The compound should be stored at -20°C in light-protected containers, with stock solutions prepared in dimethyl sulfoxide to ensure stability and solubility [14] [19] [20].
The temporal stability of fluorescence signals following nitric oxide detection provides important information for experimental design. Once formed, the diaminofluorescein-FM-T product maintains stable fluorescence intensity over extended periods, as the reaction with nitric oxide derivatives is irreversible [9] [11]. This characteristic enables cumulative detection of nitric oxide production over time, though it also means that the probe cannot distinguish between current and historical nitric oxide exposure.
Working concentrations of diaminofluorescein-FM typically range from 1-10 μM for cellular applications, with optimal loading achieved through dilution from stock solutions prepared at 7 mM in dimethyl sulfoxide [18] [14]. The probe demonstrates compatibility with standard fluorescence detection instrumentation, with excitation maximum at 495 nm and emission maximum at 515 nm [18] [14] [4] [15] [16].